(+)-(14β)-Dihydrovinpocetine-d5
Description
(+)-(14β)-Dihydrovinpocetine-d5 is a deuterated derivative of dihydrovinpocetine, a hydrogenated analog of vinpocetine, which itself is a synthetic derivative of the alkaloid vincamine. Vinpocetine is clinically used to enhance cerebral blood flow and cognitive function . The deuterium-labeled compound, this compound, serves as a critical reference standard in pharmaceutical research, particularly for quantitative analysis via mass spectrometry. Its stereochemistry (14β configuration) and isotopic labeling (five deuterium atoms) distinguish it from other vinpocetine derivatives, enabling precise tracking of metabolic pathways and pharmacokinetic studies .
Properties
Molecular Formula |
C₂₂H₂₃D₅N₂O₂ |
|---|---|
Molecular Weight |
357.5 |
Synonyms |
(12S,13aS,13bS)-13a-Ethyl-2,3,5,6,12,13,13a,13b-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic Acid Ethyl Ester-d5; _x000B_(3α,14β,16α)-14,15-Dihydro-eburnamenine-14-carboxylic Acid Ethyl Ester-d5; 1H-Indolo[3,2,1-de]pyrido[3, |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Isotopic Differences
The following table summarizes the molecular and isotopic distinctions between (+)-(14β)-Dihydrovinpocetine-d5 and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C22H26D5N2O2 | ~371.5* | 14β stereochemistry; five deuterium atoms at unspecified positions |
| (-)-(14α)-Dihydrovinpocetine-d5 | C22H26D5N2O2 | ~371.5* | 14α stereochemistry; diastereomer of the 14β form |
| Vinpocetine-d5 | C22H26D5N2O2 | ~369.5* | Non-hydrogenated backbone; deuterium labeling for analytical applications |
| 10-Methoxy Vinpocetine-d5 | C23H28D5N2O3 | ~399.5* | Methoxy substitution at C10; alters lipophilicity and receptor affinity |
| Apovincaminic Acid-d4 | C20H20D4N2O3 | ~342.4* | Carboxylic acid derivative; deuterium at four positions |
*Exact molecular weights depend on deuterium placement and isotopic purity .
Functional and Analytical Implications
- Stereochemical Variations : The 14β configuration in this compound may confer distinct binding affinities compared to its 14α diastereomer, influencing metabolic stability and target engagement in neurological studies .
- Isotopic Labeling: The use of deuterium (d5) enhances detection sensitivity in LC-MS/MS assays, differentiating it from non-deuterated analogs like ethyl vincaminate or apovincamine, which lack isotopic labels .
Pharmacokinetic Studies
Deuterated analogs like this compound are indispensable for tracing metabolite formation. For example, studies using this compound have elucidated the reduced first-pass metabolism of dihydrovinpocetine compared to vinpocetine, attributed to its saturated eburnamine backbone .
Impurity Profiling
As a reference standard, this compound aids in identifying and quantifying impurities such as Vinpocetine Carboxylic Acid or Ethyl Vincaminate during drug manufacturing. Its structural similarity to process-related impurities ensures accurate analytical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
